molecular formula C10H17N3O2 B13628503 Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13628503
M. Wt: 211.26 g/mol
InChI Key: VEBORHVKAUVVOH-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylimidazole with a suitable alkyl halide to introduce the butanoate moiety. This is followed by methylation of the amino group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1h-imidazol-1-yl)butanoate
  • Methyl 4-(2-methyl-1h-imidazol-1-yl)butanoate
  • Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate

Uniqueness

Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to the presence of both the 2-methylimidazole and methylamino groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(methylamino)-4-(2-methylimidazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-9(11-2)10(14)15-3/h5,7,9,11H,4,6H2,1-3H3

InChI Key

VEBORHVKAUVVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)OC)NC

Origin of Product

United States

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